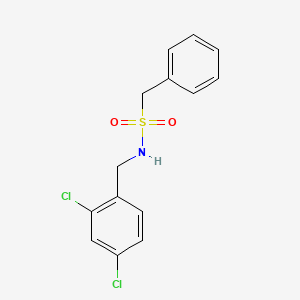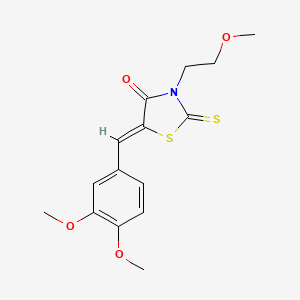![molecular formula C22H26N2O3 B4649645 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4649645.png)
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone
Vue d'ensemble
Description
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that belongs to the class of quinazoline derivatives. It is also known as PD 153035, and it is a selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied in scientific research for its potential applications in cancer therapy.
Mécanisme D'action
The mechanism of action of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone involves the inhibition of EGFR tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. The binding of epidermal growth factor (EGF) to EGFR activates the tyrosine kinase domain of the receptor, leading to the phosphorylation of downstream signaling molecules and the activation of various signaling pathways. The inhibition of EGFR tyrosine kinase by 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can lead to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It can inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK1/2. It can also induce cell cycle arrest and apoptosis in cancer cells. In addition, it can inhibit the migration and invasion of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a selective inhibitor of EGFR tyrosine kinase, which allows for the specific inhibition of downstream signaling pathways. It has been extensively studied in scientific research, and its mechanism of action is well understood. However, it also has some limitations. It can have off-target effects on other kinases, which can lead to unwanted side effects. In addition, its efficacy can vary depending on the type of cancer and the genetic mutations present in the cancer cells.
Orientations Futures
There are several future directions for the study of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone. One direction is the development of more potent and selective inhibitors of EGFR tyrosine kinase. Another direction is the combination of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone with other cancer therapies, such as chemotherapy and radiation therapy. This can lead to synergistic effects and improved efficacy. Furthermore, the study of the resistance mechanisms to EGFR tyrosine kinase inhibitors can lead to the development of new therapeutic strategies for cancer treatment. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone can lead to the optimization of dosing regimens and the improvement of patient outcomes.
Conclusion:
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone is a synthetic compound that has been extensively studied in scientific research for its potential applications in cancer therapy. Its selective inhibition of EGFR tyrosine kinase can lead to the inhibition of cancer cell growth and proliferation. The compound has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of this compound, including the development of more potent and selective inhibitors, the combination with other cancer therapies, the study of resistance mechanisms, and the optimization of dosing regimens.
Applications De Recherche Scientifique
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone has been extensively studied in scientific research for its potential applications in cancer therapy. It is a selective inhibitor of EGFR tyrosine kinase, which is overexpressed in many types of cancer. The inhibition of EGFR tyrosine kinase can lead to the inhibition of cancer cell growth and proliferation. This compound has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-[2-[2-(4-tert-butylphenoxy)ethoxy]ethyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-22(2,3)17-8-10-18(11-9-17)27-15-14-26-13-12-24-16-23-20-7-5-4-6-19(20)21(24)25/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFTVHQPAFSANP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOCCN2C=NC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![isopropyl 4,5-dimethyl-2-{[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4649570.png)

![N-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B4649592.png)
![1-[4-(acetylamino)phenyl]-N-(3-methylbutyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4649601.png)
![methyl 5-methyl-2-({[(1-methyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B4649605.png)
![2-[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]-2-oxoacetamide](/img/structure/B4649612.png)

![3-(1,3-benzodioxol-5-yl)-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4649638.png)
![4-{2-[2-(4-bromophenoxy)ethoxy]-5-methoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4649655.png)
![2-(2,2-dimethylpropanoyl)-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylonitrile](/img/structure/B4649656.png)
![4-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)thiomorpholine](/img/structure/B4649658.png)
![1-(3-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4649664.png)
![N-(4-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)-N-methylacetamide](/img/structure/B4649665.png)
![ethyl 5-[4-(dimethylamino)phenyl]-2,2-diethyl-3-oxo-4-pentenoate](/img/structure/B4649670.png)